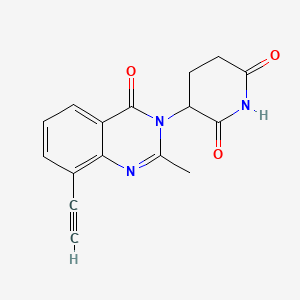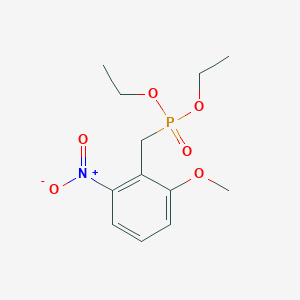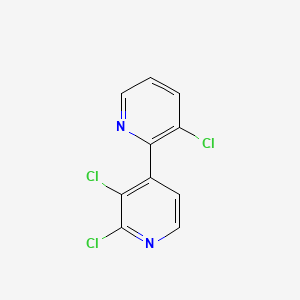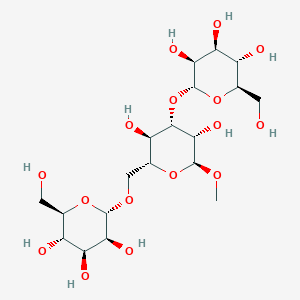
2-(tert-Butoxy)-1,3-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-1,3-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1,3-dichlorobenzene typically involves the introduction of the tert-butoxy group to a dichlorobenzene precursor. One common method is the reaction of 1,3-dichlorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the tert-butoxy group.
Common Reagents and Conditions
Substitution: Potassium tert-butoxide is commonly used as a reagent for substitution reactions due to its strong basicity and nucleophilicity.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, oxidized tert-butyl compounds, and reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxy)-1,3-dichlorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-1,3-dichlorobenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol, which can further participate in biochemical reactions. The chlorine atoms can be involved in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different functional properties.
Sodium tert-butoxide: A strong base with a tert-butoxy group, used in various organic reactions.
Eigenschaften
Molekularformel |
C10H12Cl2O |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1,3-dichloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI-Schlüssel |
MUZXNPCPMVFKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)

![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)


